

Introduction: The Strategic Value of Chiral Amino Alcohols

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Compound of Interest

Compound Name: (S)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2980020

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Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of countless natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently a critical determinant of biological activity, making the synthesis of enantiomerically pure amino alcohols a cornerstone of modern drug discovery.[1][3][4][5] The specific three-dimensional arrangement of the amine and alcohol functionalities dictates the molecule's interaction with chiral biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety profile.[1] **(S)-2-Amino-2-(m-tolyl)ethanol**, with its defined stereocenter and aromatic moiety, represents a valuable synthon for creating complex molecular architectures.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development.

Chemical Structure:

Caption: Chemical structure of **(S)-2-Amino-2-(m-tolyl)ethanol**.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of **(S)-2-Amino-2-(m-tolyl)ethanol**. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods.

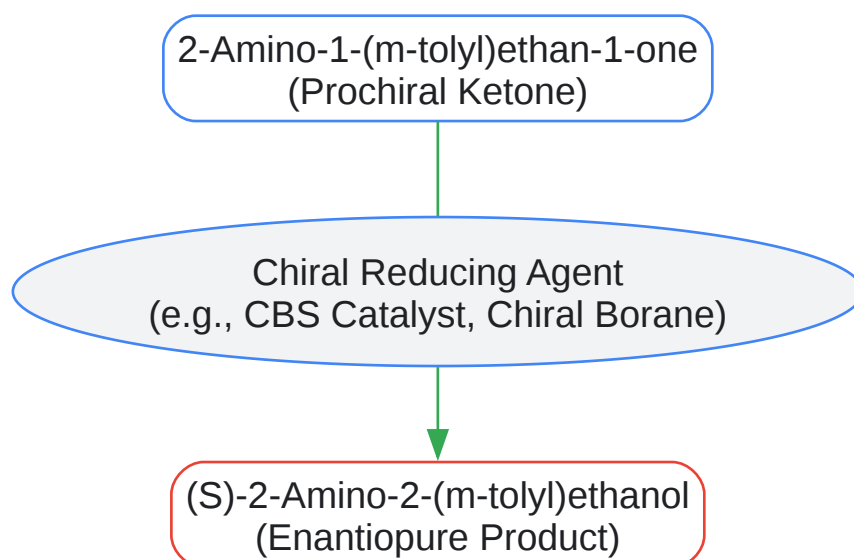
Property	Value	Source
CAS Number	1026230-99-8	[6][7][8][9][10]
Molecular Formula	C ₉ H ₁₃ NO	[6][10][11]
Molecular Weight	151.21 g/mol	[6][10][11]
InChI Key	RJJLTGSKFJQCZ- SECBINFHSA-N	[6][12]
SMILES	CC1=CC(--INVALID-LINK-- CO)=CC=C1	[6]
Topological Polar Surface Area (TPSA)	46.25 Å ²	[6][11]
logP (Predicted)	0.49 - 1.63	[6][11]
Hydrogen Bond Donors	2	[6][11]
Hydrogen Bond Acceptors	2	[6][11]
Rotatable Bonds	2	[6][11]
Physical Form	Solid	[12]
Storage Temperature	2-8°C, protect from light	[10][12]

Synthesis and Chiral Control

The enantioselective synthesis of chiral amino alcohols is a well-established field, with several robust strategies available.[3] For **(S)-2-Amino-2-(m-tolyl)ethanol**, a highly effective and common approach is the asymmetric reduction of the corresponding α -amino ketone. This method is favored for its high stereoselectivity and operational simplicity.[1]

Proposed Synthetic Pathway: Asymmetric Reduction

The logic behind this choice is the availability of powerful and selective chiral reducing agents or catalysts that can convert a prochiral ketone into a specific enantiomer of the alcohol with high fidelity.



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Caption: Asymmetric reduction of a prochiral ketone to yield the chiral amino alcohol.

Detailed Experimental Protocol (Representative)

This protocol describes a validated method for the asymmetric reduction of an α -amino ketone, adapted for the synthesis of the title compound.

- **Reactor Setup:** A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
- **Catalyst Preparation:** Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1.0 equivalent), is added, and the solution is cooled to 0 °C.
- **Reducing Agent Addition:** A solution of borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$, 1.2 equivalents) in THF is added dropwise to the catalyst solution over 30 minutes, ensuring the temperature remains below 5 °C.
- **Substrate Addition:** The α -amino ketone substrate, 2-amino-1-(m-tolyl)ethanone hydrochloride (1.0 equivalent), is dissolved in anhydrous THF and added dropwise to the

reaction mixture over 30 minutes.^[1] The hydrochloride salt is typically neutralized in situ or prior to the reaction.

- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).^[1]
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to decompose any excess borane.^[1]
- **Workup:** The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.^[1]
- **Purification:** The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure **(S)-2-Amino-2-(m-tolyl)ethanol**.^[1]
- **Analysis:** The final product's identity and purity are confirmed by NMR, MS, and IR. The enantiomeric excess (ee) is determined using chiral HPLC analysis.^[1]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Summary of Expected Analytical Data:

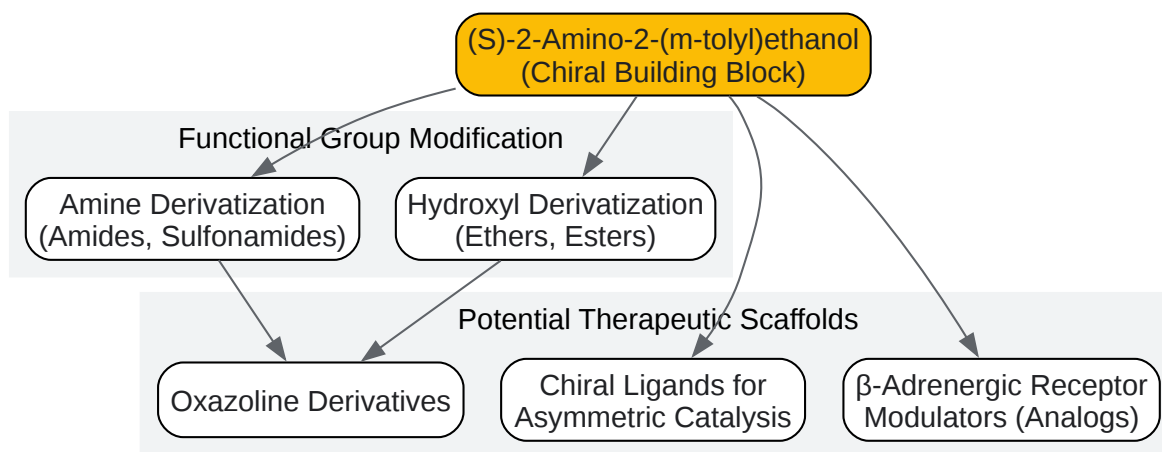
Technique	Expected Results and Interpretation
^1H NMR	Signals corresponding to aromatic protons (m-tolyl group), a methine proton adjacent to the amino and hydroxyl groups, methylene protons of the CH_2OH group, the methyl group on the aromatic ring, and exchangeable protons from the $-\text{NH}_2$ and $-\text{OH}$ groups. Chemical shifts and coupling patterns will confirm the connectivity.
^{13}C NMR	Distinct signals for the aromatic carbons (including the quaternary carbon attached to the methyl group), the chiral methine carbon ($-\text{CH}(\text{NH}_2)-$), the methylene carbon ($-\text{CH}_2\text{OH}$), and the methyl carbon.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z corresponding to the molecular weight (151.21), confirming the elemental composition.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H and N-H stretching (broad, in the $3200\text{--}3500\text{ cm}^{-1}$ region), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (alcohol).
Chiral HPLC	Using a suitable chiral stationary phase (e.g., cellulose or amylose-based), a single major peak should be observed, allowing for the quantification of enantiomeric excess (ee) to be $>99\%$.

Applications in Drug Discovery and Development

(S)-2-Amino-2-(m-tolyl)ethanol is not just a molecule but a strategic tool for the medicinal chemist. Its structural motifs—a primary chiral amine, a primary alcohol, and a substituted aromatic ring—make it a versatile starting point for synthesizing more complex drug candidates.

Role as a Chiral Synthon:

Chiral 1,2-amino alcohols are foundational components in a wide array of pharmaceuticals.[2][4][5] The primary amine and alcohol groups serve as handles for further chemical modifications, allowing for the construction of diverse molecular libraries.



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Caption: Potential synthetic applications of **(S)-2-Amino-2-(m-tolyl)ethanol**.

- **Synthesis of Chiral Ligands:** The vicinal amino alcohol moiety is ideal for creating bidentate ligands, such as those used in asymmetric catalysis, which are critical for the large-scale, enantioselective synthesis of other drug molecules.[2][13]
- **Formation of Oxazoline Rings:** This compound is a direct precursor to chiral oxazolines, a key component in widely used BOX (bisoxazoline) and PyBOX ligands.[13]
- **Scaffold for Bioactive Molecules:** The m-tolyl group can engage in hydrophobic or π -stacking interactions within a biological target, while the amino and alcohol groups provide hydrogen bonding opportunities. This combination is common in receptor antagonists and enzyme inhibitors.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. The following information is compiled from supplier safety data.

GHS Hazard Classification:

- Pictograms: GHS07 (Exclamation Mark)[6][12]
- Signal Word: Warning[6][12]

Hazard Statements:

- H302: Harmful if swallowed.[6][11]
- H315: Causes skin irritation.[6][12]
- H319: Causes serious eye irritation.[6][12]
- H332: Harmful if inhaled.[6]
- H335: May cause respiratory irritation.[6][12]

Precautionary Statements:

- P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[12][14]
- P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[15][16]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]
- P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[15]
- P302+P352: IF ON SKIN: Wash with plenty of water.[12]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [14]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
- P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][17]
- P501: Dispose of contents/container to an approved waste disposal plant.[12][14]

Handling and Storage:

- Handle in a well-ventilated area or under a chemical fume hood.[16]
- Avoid contact with skin, eyes, and clothing.[18]
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]
- Store at 2-8°C, protected from light, as recommended by suppliers.[10][12]

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